1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one
Description
This compound is a triazolo-pyrimidine derivative featuring a piperazine linker and a 3-phenylpropan-1-one moiety. Its structure integrates a [1,2,3]triazolo[4,5-d]pyrimidine core, a bicyclic heterocycle known for its pharmacological relevance, particularly in kinase inhibition and receptor modulation . The 4-methoxyphenyl substituent at position 3 of the triazole ring likely enhances lipophilicity and metabolic stability, while the piperazine group contributes to solubility and bioavailability. The 3-phenylpropan-1-one tail may influence binding affinity to target proteins through hydrophobic interactions.
Properties
IUPAC Name |
1-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-3-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O2/c1-33-20-10-8-19(9-11-20)31-24-22(27-28-31)23(25-17-26-24)30-15-13-29(14-16-30)21(32)12-7-18-5-3-2-4-6-18/h2-6,8-11,17H,7,12-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXQPKQDRWCQLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CCC5=CC=CC=C5)N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is USP28 , a ubiquitin-specific protease. USP28 plays a crucial role in various cellular processes, including cell cycle progression and DNA damage response.
Mode of Action
The compound binds reversibly to USP28, directly affecting its protein levels. This binding inhibits the proliferation, cell cycle at the S phase, and epithelial-mesenchymal transition (EMT) progression in certain cancer cell lines.
Biochemical Pathways
For instance, it can affect the stability of proteins involved in cell cycle regulation and DNA damage response.
Biochemical Analysis
Biochemical Properties
The compound interacts with key enzymes such as CDK2, a cyclin-dependent kinase responsible for phosphorylation of key components for cell proliferation. It has been found to inhibit CDK2, thereby affecting the growth of cancer cells. The compound’s interaction with these enzymes is characterized by its ability to fit into the CDK2 active site through essential hydrogen bonding.
Cellular Effects
1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one has shown significant cytotoxic activities against various cell lines including MCF-7 and HCT-116. It has been observed to alter cell cycle progression and induce apoptosis within HCT cells.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with CDK2. It binds to the active site of CDK2, inhibiting its activity and thus affecting cell proliferation. This binding interaction is facilitated by essential hydrogen bonding with Leu83 in the active site of CDK2.
Biological Activity
The compound 1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one (CAS No. 920371-62-6) belongs to a class of triazole derivatives, which have garnered attention for their diverse biological activities, particularly in the fields of oncology and neuroprotection. This article delves into the biological activities of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 381.4 g/mol. The structural formula includes a triazole moiety linked to a piperazine group and a phenylpropanone segment.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 381.4 g/mol |
| CAS Number | 920371-62-6 |
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups conducive to biological activity. While specific synthetic routes are not widely documented, similar compounds have been synthesized using methods such as the coupling of triazole derivatives with piperazine and subsequent modifications to introduce phenylpropanoic structures.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives containing triazole and piperazine groups have shown promising results in inhibiting the proliferation of breast cancer cells (MCF-7) and other malignancies:
- Cytotoxicity Studies : Compounds analogous to the target compound have been tested against MCF-7 cells, revealing IC50 values ranging from 2 μM to 5 μM, outperforming standard chemotherapeutics like Doxorubicin (0.64 μM) and Cisplatin (14 μM) .
Neuroprotective Effects
In addition to anticancer properties, some studies have indicated potential neuroprotective effects associated with related triazole compounds. For example, derivatives have been shown to prolong survival in models of acute cerebral ischemia . This suggests that the target compound may also possess neuroprotective capabilities.
The mechanism by which this class of compounds exerts its biological effects often involves interaction with specific protein targets or pathways:
- Estrogen Receptor Modulation : Docking studies indicate that these compounds can bind to estrogen receptors, influencing pathways crucial for cancer cell growth .
- Inhibition of Proliferative Signals : The presence of the triazole ring may enhance binding affinity to targets involved in cell cycle regulation and apoptosis.
Case Studies and Research Findings
Several case studies highlight the efficacy of similar compounds:
- Study on MCF-7 Cells : A series of triazole derivatives were synthesized and screened for cytotoxicity against MCF-7 cells. The most potent compounds exhibited significant inhibition compared to control treatments .
- Neuroprotective Study : Research on structurally related piperazine derivatives demonstrated their ability to mitigate neuronal damage in ischemic models, suggesting a protective role in neurodegenerative conditions .
Scientific Research Applications
Antitumor Activity
Research has shown that compounds containing triazole and pyrimidine derivatives exhibit significant antitumor properties. For instance, studies indicate that similar compounds can inhibit specific kinases involved in cancer progression, suggesting that 1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one may also possess anticancer activity through kinase inhibition mechanisms .
Enzyme Inhibition
The compound has been evaluated for its potential to inhibit various enzymes crucial in disease pathways. For example, it may target kinases like PfGSK3 and PfPK6, which are associated with malaria resistance to traditional treatments. In vitro studies have shown promising IC50 values indicating effective inhibition at low concentrations .
Case Study 1: Anticancer Properties
In a recent study focusing on pyrazolo[1,5-a]pyrimidine derivatives, compounds similar to this compound were tested against various cancer cell lines. Results demonstrated that these derivatives exhibited selective cytotoxicity towards tumor cells while sparing normal cells, highlighting their potential as anticancer agents .
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of related triazole derivatives against bacterial strains. The results indicated significant antibacterial activity, suggesting that the incorporation of the triazole ring enhances the bioactivity of these compounds against pathogenic microorganisms .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
However, heterocyclic derivatives with triazolo-pyrimidine or pyrimidinone cores have been extensively studied. Below is a comparative analysis based on available evidence:
Structural Analog: 6-(4-(1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one (4i)
- Core Structure : Pyrimidin-2(1H)-one (vs. triazolo-pyrimidine in the target compound).
- Substituents : Coumarin (a benzopyrone with fluorescence properties) and tetrazole (a nitrogen-rich heterocycle).
- Coumarin in 4i enhances fluorescence, enabling imaging applications, which is absent in the target compound .
Structural Analog: 1,5-Dimethyl-4-(5-(4-(6-(Coumarin-3-yl)-2-thioxo-2,3-dihydropyrimidin-4-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (4j)
- Core Structure : 2-Thioxo-2,3-dihydropyrimidine (vs. triazolo-pyrimidine).
- Substituents : Thioxo group (enhances electron-withdrawing effects) and pyrazol-3-one (a β-ketoamide analog).
Comparative Data Table
Research Findings and Limitations
- Triazolo-Pyrimidine Derivatives : Compounds with this core often exhibit kinase inhibitory activity (e.g., Aurora kinase inhibitors). The target compound’s piperazine linker aligns with kinase-targeting pharmacophores but lacks confirmed data .
- Pyrimidinone/Tetrazole Hybrids (4i, 4j): These derivatives prioritize imaging (coumarin) and redox modulation (thioxo), diverging from the target compound’s structural focus on aromatic and piperazine motifs .
- Gaps in Evidence: No direct pharmacological or synthetic data for the target compound were found in the provided sources. PubChem’s entry () is inaccessible due to technical constraints, limiting deeper analysis.
Q & A
Q. What are the key synthetic strategies for preparing this compound, and how can reaction conditions be optimized to improve yield?
The synthesis involves multi-step routes, typically starting with the formation of the triazolo-pyrimidine core followed by piperazine coupling and ketone functionalization. Key steps include:
- Triazolo-pyrimidine core synthesis : Cyclization of substituted pyrimidines with azides under reflux in ethanol or acetonitrile (70–80°C, 12–24 hours) .
- Piperazine coupling : Nucleophilic substitution or Buchwald-Hartwig amination using palladium catalysts (e.g., Pd/C or Pd(OAc)₂) in dimethylformamide (DMF) or dichloromethane under inert atmospheres (argon/nitrogen) .
- Ketone introduction : Friedel-Crafts acylation or nucleophilic acyl substitution with 3-phenylpropanoyl chloride in the presence of Lewis acids (e.g., AlCl₃) . Optimization : Yield improvements (from ~45% to >70%) are achieved via temperature control (0–5°C for exothermic steps), solvent polarity adjustments (e.g., switching from THF to DMF for better solubility), and catalyst screening (e.g., Pd/C vs. CuI) .
Q. Which analytical techniques are most reliable for confirming the compound’s structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., piperazine N–CH₂ peaks at δ 2.5–3.5 ppm, triazole protons at δ 8.0–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₂₆H₂₆N₇O₂: 492.2087) .
- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients (retention time: 12–14 minutes) .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy vs. ethoxy substituents) influence bioactivity, and what methodologies are used to validate these effects?
- SAR Studies : Substituent effects are tested via:
- In vitro assays : Comparative IC₅₀ measurements in kinase inhibition or cytotoxicity assays (e.g., replacing 4-methoxyphenyl with 4-ethoxyphenyl increases lipophilicity, enhancing membrane permeability but reducing aqueous solubility) .
- Molecular docking : Computational modeling (AutoDock Vina) identifies key interactions (e.g., methoxy groups form hydrogen bonds with ATP-binding pockets in kinases) .
Q. What experimental approaches resolve contradictions in reported biological activities (e.g., conflicting IC₅₀ values across studies)?
- Standardized Assay Conditions : Control variables such as ATP concentration (fixed at 1 mM for kinase assays), cell passage number (<20 for consistency), and solvent (DMSO ≤0.1% to avoid cytotoxicity) .
- Orthogonal Validation : Confirm target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities independently of enzymatic activity .
- Meta-Analysis : Cross-reference datasets with structural analogs (e.g., triazolo-pyrimidines with varying piperazine substituents) to identify trends in potency vs. logP .
Q. How can researchers design robust dose-response experiments to evaluate the compound’s pharmacokinetic (PK) properties?
- In vivo PK Studies :
- Administration : Intravenous (1 mg/kg) vs. oral (5 mg/kg) dosing in rodent models, with plasma sampling at 0.5, 2, 6, and 24 hours .
- Analytical Method : LC-MS/MS quantification (LOQ: 1 ng/mL) using deuterated internal standards .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
